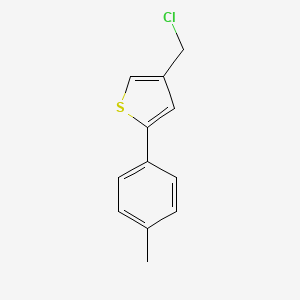
4-(Chloromethyl)-2-(4-methylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(4-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chloromethyl group at the 4-position and a 4-methylphenyl group at the 2-position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene typically involves the chloromethylation of 2-(4-methylphenyl)thiophene. One common method is the reaction of 2-(4-methylphenyl)thiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiophene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(4-methylphenyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products such as 4-(azidomethyl)-2-(4-methylphenyl)thiophene or 4-(thiomethyl)-2-(4-methylphenyl)thiophene.
Oxidation Reactions: Products such as this compound sulfoxide or sulfone.
Reduction Reactions: Products such as 2-(4-methylphenyl)thiophene or 4-(hydroxymethyl)-2-(4-methylphenyl)thiophene.
科学研究应用
4-(Chloromethyl)-2-(4-methylphenyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-4-(4-methylphenyl)thiophene: Similar structure but with different substitution pattern on the thiophene ring.
4-(Bromomethyl)-2-(4-methylphenyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(4-methoxyphenyl)thiophene: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
4-(Chloromethyl)-2-(4-methylphenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
649569-67-5 |
|---|---|
分子式 |
C12H11ClS |
分子量 |
222.73 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C12H11ClS/c1-9-2-4-11(5-3-9)12-6-10(7-13)8-14-12/h2-6,8H,7H2,1H3 |
InChI 键 |
NTKMTEOYABMAIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
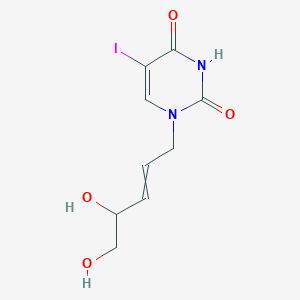
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
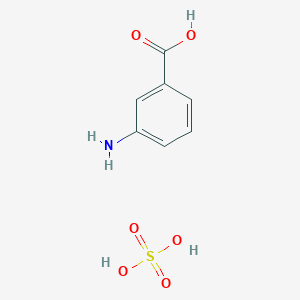
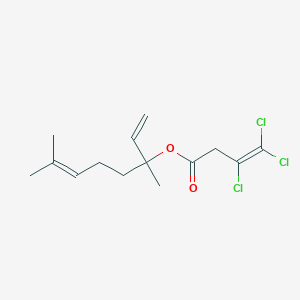

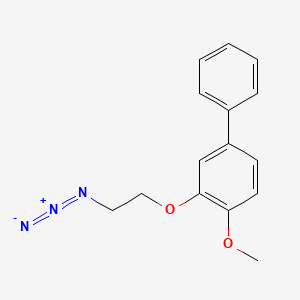
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)

